2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride
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Overview
Description
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of 1,4-dimethyl-1H-imidazol-2-amine with hydrochloric acid to form the hydrochloride salt . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction . The reaction conditions are generally mild, allowing for high yields and minimal by-products.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in antimicrobial and antifungal pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Known for its use in catalysis.
3-Dimethylamino-1-propyl chloride: Used in organic synthesis.
Uniqueness
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and functional materials .
Properties
Molecular Formula |
C8H16ClN3 |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2,5-dimethyl-3-propylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-5-11-7(3)10-6(2)8(11)9;/h4-5,9H2,1-3H3;1H |
InChI Key |
QRUDYBDEOUCDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1N)C)C.Cl |
Origin of Product |
United States |
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